molecular formula C10H13BrO2 B2762288 2-(3-Bromo-4-methoxy-phenyl)-propan-2-ol CAS No. 1267535-56-7

2-(3-Bromo-4-methoxy-phenyl)-propan-2-ol

Cat. No.: B2762288
CAS No.: 1267535-56-7
M. Wt: 245.116
InChI Key: INXLMQJSTKLRME-UHFFFAOYSA-N
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Description

2-(3-Bromo-4-methoxy-phenyl)-propan-2-ol is an organic compound that features a bromine atom and a methoxy group attached to a phenyl ring, with a propan-2-ol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromo-4-methoxy-phenyl)-propan-2-ol typically involves the bromination of 4-methoxyacetophenone followed by a Grignard reaction. The bromination step introduces the bromine atom to the phenyl ring, and the Grignard reaction adds the propan-2-ol moiety. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromo-4-methoxy-phenyl)-propan-2-ol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The bromine atom can be reduced to a hydrogen atom.

    Substitution: The bromine atom can be substituted with other functional groups such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiourea (NH2CSNH2) can be used for substitution reactions.

Major Products

    Oxidation: 2-(3-Bromo-4-methoxy-phenyl)-propan-2-one.

    Reduction: 2-(4-Methoxy-phenyl)-propan-2-ol.

    Substitution: 2-(3-Azido-4-methoxy-phenyl)-propan-2-ol.

Scientific Research Applications

2-(3-Bromo-4-methoxy-phenyl)-propan-2-ol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.

    Industry: It can be used in the production of specialty chemicals or as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 2-(3-Bromo-4-methoxy-phenyl)-propan-2-ol depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The bromine atom and methoxy group can influence the compound’s binding affinity and specificity for its molecular targets. Pathways involved may include signal transduction or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-4-methoxyphenethylamine
  • 3-Bromo-4-methoxyphenylacetic acid
  • 3-Bromo-4-methoxyphenylpropionic acid

Uniqueness

2-(3-Bromo-4-methoxy-phenyl)-propan-2-ol is unique due to the presence of both a bromine atom and a methoxy group on the phenyl ring, combined with a propan-2-ol moiety. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

2-(3-bromo-4-methoxyphenyl)propan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrO2/c1-10(2,12)7-4-5-9(13-3)8(11)6-7/h4-6,12H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INXLMQJSTKLRME-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC(=C(C=C1)OC)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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